18-Methylaminocoronaridine
Descripción
18-Methylaminocoronaridine (18-MAC), a coronaridine congener, is a synthetic ibogaine analog with structural modifications aimed at improving receptor selectivity and reducing adverse effects. Its molecular structure features a methylamino (-NHCH₃) substitution at the C18 position (Fig. 1) . Coronaridine congeners, including 18-MAC, are noncompetitive antagonists (NCAs) of nicotinic acetylcholine receptors (AChRs), particularly the α3β4 subtype, which is implicated in addiction pathways . Unlike ibogaine, which has hallucinogenic and cardiotoxic side effects, 18-MAC and its analogs are designed to retain anti-addictive properties while minimizing off-target activity .
Propiedades
Fórmula molecular |
C22H29N3O2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1 |
Clave InChI |
YKMOJVPLIUXEIP-JNBMDGLNSA-N |
SMILES isomérico |
CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canónico |
CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:
Initial Derivatization: Ibogaine is first converted into a suitable intermediate through a series of chemical reactions.
Methylation: The intermediate is then methylated using methylamine under controlled conditions.
Purification: The final product is purified using chromatographic techniques to obtain high-purity 18-Methylaminocoronaridine.
Análisis De Reacciones Químicas
18-Methylaminocoronaridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its pharmacological properties.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Researchers have explored its effects on biological systems, particularly its interactions with nicotinic acetylcholine receptors.
Mecanismo De Acción
The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Comparison with Similar Coronaridine Congeners
Structural and Functional Differences
Coronaridine congeners share a common ibogamine backbone but differ in substitutions at the C18 position, which critically influence receptor affinity and selectivity:
- (±)-18-Methoxycoronaridine (18-MC) : Methoxy (-OCH₃) substitution.
- (±)-18-MAC: Methylamino (-NHCH₃) substitution.
- (±)-18-Hydroxycoronaridine (18-HC) : Hydroxyl (-OH) substitution.
Inhibitory Potency at AChR Subtypes
Studies using Ca²⁺ influx assays and patch-clamp recordings demonstrate distinct selectivity profiles (Table 1):
Table 1. Inhibitory Potency (IC₅₀) of Coronaridine Congeners at Human AChRs
| Compound | hα3β4 (μM) | hα4β2 (μM) | hα7 (μM) | Selectivity (α3β4 vs. α4β2/α7) |
|---|---|---|---|---|
| (±)-18-MAC | 2.62 ± 0.57 | 28.1 ± 4.2 | >100 | Moderate (α3β4-preferring) |
| (±)-18-MC | 1.47 ± 0.21 | 10.5 ± 2.1 | 45.3 ± 7.8 | High (α3β4-selective) |
| (±)-18-HC | 2.81 ± 0.54 | 29.6 ± 5.3 | >100 | Moderate (α3β4-preferring) |
| (+)-Catharanthine | 0.68 ± 0.10 | 8.2 ± 1.9 | 12.7 ± 3.1 | Broad-spectrum (α3β4 > α4β2 > α7) |
| (−)-Ibogaine | 0.95 ± 0.10 | 15.3 ± 3.4 | 38.9 ± 6.2 | Moderate (α3β4-preferring) |
Key Findings :
Receptor Selectivity :
- (±)-18-MC exhibits the highest α3β4 selectivity, with 7-fold greater potency at α3β4 than α4β2 .
- (±)-18-MAC shows weaker α3β4 inhibition than (±)-18-MC but retains preference over α4β2 and α7 subtypes.
- (+)-Catharanthine is the most potent α3β4 inhibitor overall but lacks subtype selectivity .
Mechanistic Insights: Coronaridine congeners bind to the luminal (bupropion) site of desensitized α3β4 AChRs, stabilizing a closed-channel conformation .
Safety Profiles: (±)-18-MC and (±)-18-MAC lack the hallucinogenic and cardiotoxic effects of (−)-ibogaine, attributed to reduced off-target activity at serotonin receptors and cardiac ion channels .
Clinical and Therapeutic Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
